

An In-depth Technical Guide to Drobuline Hydrochloride (CAS: 68162-52-7)

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Compound of Interest

Compound Name: *Drobuline Hydrochloride*

Cat. No.: *B1662737*

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Abstract

Drobuline hydrochloride is an anti-arrhythmic agent with cardiac depressant activity, primarily investigated for its potential in managing abnormal heart rhythms. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, available pharmacokinetic data, and detailed, representative experimental protocols for its synthesis and evaluation. The information is intended to support further research and development of this and similar compounds.

Physicochemical Properties

Drobuline hydrochloride is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

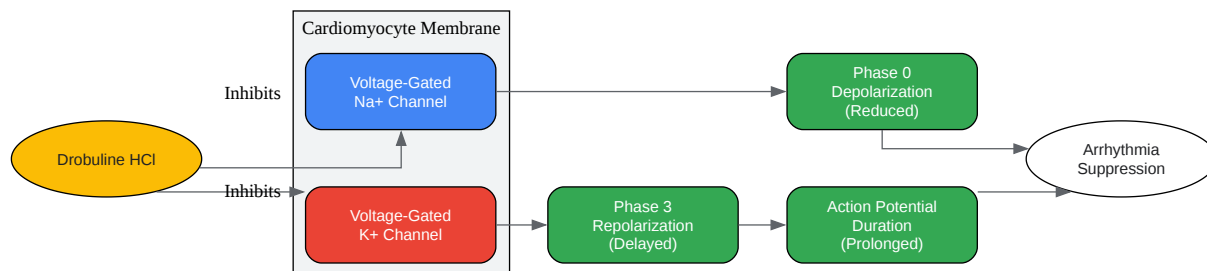
Table 1: Physicochemical Properties of **Drobuline Hydrochloride**

Property	Value
CAS Number	68162-52-7
Molecular Formula	C ₁₉ H ₂₆ ClNO
Molecular Weight	319.87 g/mol
Density	1.027 g/cm ³ [1]
Solubility	Highly soluble in DMSO (50 mg/mL) [1]
Chemical Structure	A diphenylbutanol backbone with an isopropylamino group [1]

Mechanism of Action: A Dual Ion Channel Blocker

Drobuline hydrochloride is classified as a multi-channel antiarrhythmic agent, exhibiting properties of both Class I and Class III antiarrhythmics. Its primary mechanism of action involves the inhibition of voltage-gated sodium (Na⁺) and potassium (K⁺) channels in cardiac myocytes.[\[1\]](#) This dual blockade modulates the cardiac action potential, leading to the suppression of arrhythmias.

The inhibition of fast Na⁺ channels slows the rapid depolarization phase (Phase 0) of the action potential, thereby decreasing the excitability of cardiac tissue. The blockade of K⁺ channels delays the repolarization phase (Phase 3), prolonging the action potential duration and the effective refractory period. This combined action helps to terminate and prevent re-entrant arrhythmias, which are a common cause of ventricular tachycardia.



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Mechanism of action of **Drobuline Hydrochloride**.

Pharmacokinetic Profile

Pharmacokinetic studies of **Drobuline hydrochloride** have been conducted in animal models. The available data suggests rapid absorption and extensive tissue distribution following intravenous administration. A summary of the key pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Parameters of **Drobuline Hydrochloride** in Animal Models

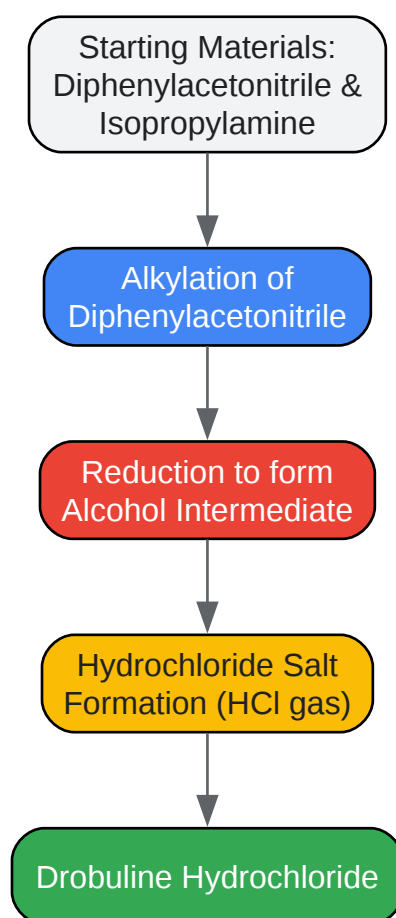
Parameter	Value
Half-life ($t_{1/2}$)	2–3 hours[1]
Protein Binding	~84%[1]
Major Excretion Route	Renal (approximately 88% excreted unchanged in urine)[1]

Experimental Protocols

Detailed experimental protocols for **Drobuline hydrochloride** are not extensively published. The following sections provide representative methodologies for the synthesis and evaluation of this compound based on standard practices for similar antiarrhythmic agents.

Synthesis of Drobuline Hydrochloride

The industrial synthesis of **Drobuline hydrochloride** involves a multi-step process. A generalized workflow is presented below.



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General synthesis workflow for **Drobuline Hydrochloride**.

Protocol for Synthesis:

- **Alkylation:** Diphenylacetonitrile is reacted with a suitable alkylating agent in the presence of a strong base to introduce the butanol side chain precursor.

- **Reduction:** The nitrile group is then reduced to a primary amine, and the keto group (if present from the alkylation step) is reduced to a hydroxyl group using a reducing agent such as lithium aluminum hydride or sodium borohydride.
- **Isopropylamination:** The primary amine is reacted with acetone in the presence of a reducing agent (reductive amination) or with an isopropyl halide to form the secondary amine.
- **Salt Formation:** The resulting free base of drobuline is dissolved in a suitable organic solvent, and hydrogen chloride gas is bubbled through the solution to precipitate **Drobuline hydrochloride**.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system to yield the final product.

In Vitro Electrophysiological Assessment

To characterize the ion channel blocking properties of **Drobuline hydrochloride**, whole-cell patch-clamp electrophysiology would be employed on isolated cardiomyocytes or cell lines expressing the target ion channels (e.g., HEK-293 cells transfected with SCN5A for Na⁺ channels or KCNH2 for hERG K⁺ channels).

Protocol:

- **Cell Preparation:** Isolate ventricular myocytes from an appropriate animal model (e.g., rat or guinea pig) or culture the transfected cell lines.
- **Patch-Clamp Recording:** Establish a whole-cell patch-clamp configuration.
- **Voltage Protocols:** Apply specific voltage-clamp protocols to elicit and isolate the currents from the ion channel of interest (e.g., a series of depolarizing steps to measure Na⁺ current-voltage relationships, or a specific pulse protocol to measure hERG tail currents).
- **Drug Application:** Perfuse the cells with increasing concentrations of **Drobuline hydrochloride**.
- **Data Analysis:** Measure the peak current amplitude and other kinetic parameters at each concentration. Construct concentration-response curves and calculate the IC₅₀ value (the

concentration at which 50% of the current is inhibited).

In Vivo Anti-Arrhythmic Efficacy in a Canine Model

The efficacy of **Drobuline hydrochloride** in suppressing ventricular arrhythmias can be evaluated in a well-established canine model of myocardial infarction-induced ventricular tachycardia.

Protocol:

- **Model Creation:** Induce a myocardial infarction in adult mongrel dogs by ligating the left anterior descending coronary artery. Allow the animals to recover for a period to allow for the development of a stable arrhythmogenic substrate.
- **Electrophysiological Study:** Perform a baseline electrophysiological study to assess the inducibility of ventricular tachycardia (VT) using programmed electrical stimulation.
- **Drug Administration:** Administer **Drobuline hydrochloride** intravenously at escalating doses (e.g., 2-5 mg/kg).[\[1\]](#)
- **Efficacy Assessment:** Repeat the programmed electrical stimulation protocol at each dose level to determine the effective dose for preventing VT induction.
- **Monitoring:** Continuously monitor the electrocardiogram (ECG) for changes in heart rate, QRS duration, and QT interval, as well as for any proarrhythmic events. Blood pressure and other hemodynamic parameters should also be monitored.

Quantitative Data

While specific IC_{50} , EC_{50} , and LD_{50} values for **Drobuline hydrochloride** are not readily available in the public domain, the following table outlines the type of quantitative data that would be generated through the experimental protocols described above.

Table 3: Representative Quantitative Data for Anti-Arrhythmic Drug Characterization

Parameter	Description
IC ₅₀ (Na ⁺ Channel)	Concentration of Drobuline hydrochloride that causes 50% inhibition of the peak sodium current.
IC ₅₀ (K ⁺ Channel)	Concentration of Drobuline hydrochloride that causes 50% inhibition of the specific potassium current (e.g., hERG).
Effective Dose (ED ₅₀)	Dose of Drobuline hydrochloride required to suppress arrhythmias in 50% of the test subjects in an in vivo model.
Lethal Dose (LD ₅₀)	The dose of Drobuline hydrochloride that is lethal to 50% of the test animal population.

Conclusion

Drobuline hydrochloride is an antiarrhythmic agent with a dual mechanism of action, targeting both sodium and potassium ion channels. Its pharmacokinetic profile in animal models suggests a relatively short half-life and renal clearance. While there is a lack of extensive publicly available data, the representative protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Future research should focus on obtaining detailed quantitative data on its efficacy and safety to fully elucidate its therapeutic potential.

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References

- 1. lecturio.com [lecturio.com]
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